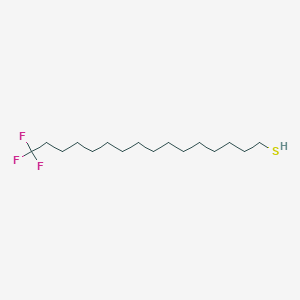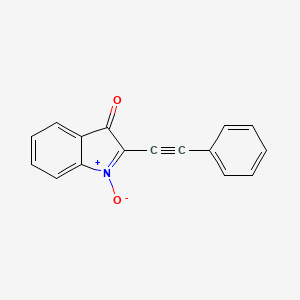
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide is a chemical compound with the molecular formula C16H9NO2 and a molecular weight of 247.24816 g/mol . This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The compound also features a phenylethynyl group and an oxide group attached to the indole core .
Vorbereitungsmethoden
The synthesis of 3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide can be achieved through various synthetic routes. One common method involves the reaction of 3H-indol-3-one with phenylacetylene in the presence of a suitable catalyst under controlled conditions. The reaction typically requires a solvent such as dichloromethane or toluene and may be carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities . Additionally, it finds applications in the development of new materials and industrial processes .
Wirkmechanismus
The mechanism of action of 3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide can be compared with other similar compounds, such as indole derivatives and phenylethynyl-substituted molecules. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.
Similar compounds include:
- 3H-Indol-3-one
- 2-Phenylethynyl-indole
- Indole-3-carbinol
- 3H-Indol-3-one, 1-oxide
Eigenschaften
CAS-Nummer |
185111-52-8 |
|---|---|
Molekularformel |
C16H9NO2 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
1-oxido-2-(2-phenylethynyl)indol-1-ium-3-one |
InChI |
InChI=1S/C16H9NO2/c18-16-13-8-4-5-9-14(13)17(19)15(16)11-10-12-6-2-1-3-7-12/h1-9H |
InChI-Schlüssel |
NMXBBIPCJQLRGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=[N+](C3=CC=CC=C3C2=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)
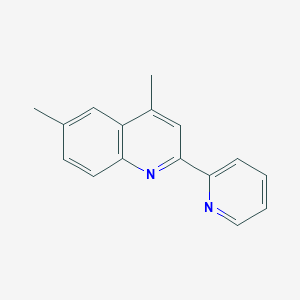

![[2,6-Di(propan-2-yl)phenyl]phosphane](/img/structure/B14251118.png)
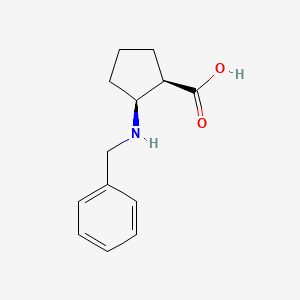

![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)

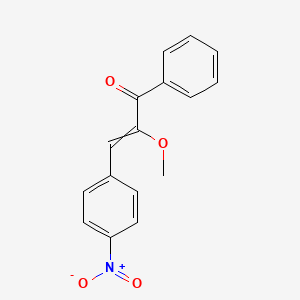
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
